molecular formula C17H16N4O2S B2712395 Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421478-27-4

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2712395
CAS No.: 1421478-27-4
M. Wt: 340.4
InChI Key: RVYBPOWYVBACKR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a methanone bridge, with a pyrazine substituent at the 4-position of the piperidine ring. Benzothiazole derivatives are widely studied for their multitargeted biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-20-13-3-1-2-4-14(13)24-16)21-9-5-12(6-10-21)23-15-11-18-7-8-19-15/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYBPOWYVBACKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with pyrazin-2-yloxy piperidine derivatives. One common method involves the reaction of 2-amino benzothiazole with 4-(pyrazin-2-yloxy)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated benzothiazole derivatives with nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

Benzo[d]thiazol derivatives, including the compound , have been explored for their therapeutic effects, particularly as potential drug candidates targeting various diseases.

Anti-Mycobacterial Activity

Research has identified benzo[d]thiazol derivatives as promising anti-mycobacterial agents. A study evaluated thirty-six structurally diverse benzo[d]thiazole derivatives against Mycobacterium tuberculosis, revealing several compounds with minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM) .

CompoundMIC (μM)Cytotoxicity
Compound A2.35Low (<10 μM)
Compound B7.94Low (<10 μM)

This highlights the potential of benzo[d]thiazol-based compounds in treating tuberculosis, a significant public health challenge.

Phosphodiesterase Inhibition

The compound has also been studied for its role as a phosphodiesterase inhibitor. Phosphodiesterases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as depression and anxiety disorders . The structural features of benzo[d]thiazol derivatives may enhance their selectivity and potency against specific phosphodiesterase isoforms.

Case Study 1: Development of Anti-Tubercular Agents

A comprehensive study published in PubMed explored the synthesis and biological evaluation of benzo[d]thiazol derivatives as anti-tubercular agents. The study reported that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting a pathway for developing new treatments for drug-resistant strains .

Case Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of benzo[d]thiazol derivatives, emphasizing their neuroprotective properties. The study indicated that these compounds could modulate neurotransmitter systems, providing insights into their potential use in neurodegenerative diseases .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzothiazole-piperidine hybrids, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j)
  • Structure: Features a piperidine ring at both the methanone and the 6-position of benzothiazole, connected via a butoxy chain.
  • Synthesis : Synthesized using piperidine and 1,4-dibromobutane, yielding 44.2% as a yellow-white solid with a melting point (mp) of 169.7–171.5°C .
  • Key Difference : The absence of a pyrazine substituent and the presence of a butoxy chain distinguish it from the target compound.
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d)
  • Structure : Similar to 3j but with a shorter propoxy chain.
  • Synthesis : Yielded 52.4% (brown solid, mp 90.1–90.6°C) using 1,3-dibromopropane, demonstrating that shorter alkoxy chains improve yield but reduce thermal stability compared to 3j .
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4c)
  • Structure : Incorporates 3,5-dimethylpiperidine groups, enhancing steric bulk.
  • Synthesis : Utilized 1,3-dibromopropane and 3,5-dimethylpiperidine, though yield and mp data are unspecified .
  • Key Insight : Alkyl substitutions on the piperidine ring may influence receptor binding or metabolic stability.
Benzo[d]thiazol-2-yl(cyclopropyl)methanone (4bd) and Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanone (4be)
  • Structure : Replace the piperidine-pyrazine moiety with cyclopropyl or 4-methoxyphenyl groups.
  • Relevance : These compounds highlight the versatility of the benzothiazole scaffold, though their biological profiles likely differ due to reduced nitrogen-rich pharmacophores .
Key Observations:

Chain Length Impact : Longer alkoxy chains (e.g., butoxy in 3j) correlate with higher melting points but lower yields compared to shorter chains (e.g., propoxy in 3d) .

Substituent Effects : Cyclopropyl or aryl groups (e.g., 4bd, 4be) result in semi-solid or variable physical states, suggesting reduced crystallinity .

Biological Activity

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17_{17}H16_{16}N4_4O2_2S
Molecular Weight : 340.4 g/mol
CAS Number : 1421478-27-4

The compound features a benzothiazole ring , a pyrazine moiety , and a piperidine ring , which contribute to its unique pharmacological profile. The structural diversity allows for interactions with various biological targets.

Research indicates that the compound exhibits significant activity against various biological targets, including:

  • Antimycobacterial Activity : A study highlighted that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed promising anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) .
  • Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. One derivative exhibited an IC50_{50} value of 2.7 µM, indicating strong potential for cognitive enhancement therapies .
  • Phosphodiesterase Inhibition : The compound has been explored as a phosphodiesterase 10 inhibitor, which is relevant in treating neurodegenerative disorders and schizophrenia .

Biological Activity Data

The following table summarizes key biological activities of this compound and its derivatives:

Biological Activity Target/Organism IC50_{50} / MIC (μM) Reference
AntitubercularMycobacterium tuberculosis2.35 - 7.94
Acetylcholinesterase inhibitionHuman AChE2.7
Phosphodiesterase inhibitionPDE10Not specified

Case Study 1: Antimycobacterial Properties

In a comprehensive study, a series of benzo[d]thiazol derivatives were synthesized and tested for their antimycobacterial properties against the H37Rv strain of Mycobacterium tuberculosis. The study found that specific substitutions on the benzothiazole ring significantly enhanced anti-tubercular activity, with several compounds achieving MIC values below 10 μM .

Case Study 2: Neuroprotective Potential

Another research focused on the neuroprotective potential of compounds containing the benzothiazole scaffold. The study demonstrated that certain derivatives could inhibit AChE effectively, suggesting their utility in developing treatments for Alzheimer's disease. The molecular docking studies provided insights into the binding interactions between these compounds and AChE, reinforcing their therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzothiazole core via cyclization reactions using halogenated intermediates (e.g., 2-aminothiophenol derivatives).
  • Step 2 : Coupling of the piperidine-pyrazine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution under inert atmospheres .
  • Key Conditions : Solvent selection (e.g., DMF or DMSO), temperature control (60–100°C), and catalyst optimization (e.g., Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures reaction progress .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzothiazole protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 409.12) .
  • X-ray Diffraction : For crystalline derivatives, bond lengths and angles validate spatial arrangements .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus or E. coli (reported MICs: 2–10 µM for related benzothiazoles) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 50 µM considered low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :
  • Modular Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzothiazole ring to improve target binding .
  • Piperidine-Pyrazine Modifications : Replace pyrazine with pyrimidine or triazine to alter pharmacokinetics (e.g., logP, solubility) .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, H-bond donors) to correlate structural changes with bioactivity .

Q. How should researchers resolve contradictions in reported biological data for similar compounds?

  • Methodological Answer : Discrepancies (e.g., varying MICs or IC₅₀ values) may arise from:
  • Assay Conditions : Differences in bacterial strain susceptibility or cell culture media (e.g., serum content) .
  • Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
  • Statistical Analysis : Apply ANOVA or t-tests to ensure reproducibility across replicates .

Q. What computational strategies are effective for predicting target interactions and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (e.g., docking scores < −7.0 kcal/mol suggest strong binding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrazine’s N-atoms) .

Q. What experimental approaches validate thermal stability and degradation pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., T₅% at 250°C) .
  • DSC : Monitor phase transitions (e.g., melting points > 180°C) .
  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and analyze degradation products via LC-MS .

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